tert-Butyl 6-(bromomethyl)indoline-1-carboxylate
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Overview
Description
tert-Butyl 6-(bromomethyl)indoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(bromomethyl)indoline-1-carboxylate typically involves the bromination of a suitable indoline precursor. One common method is the bromination of tert-Butyl indoline-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(bromomethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of indole-2-carboxylates.
Reduction: Formation of indoline-1-methanol derivatives.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)indoline-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Potential precursor for the development of drugs targeting various biological pathways.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)indoline-1-carboxylate largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. These derivatives can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an indoline ring, leading to different reactivity and applications.
Uniqueness: tert-Butyl 6-(bromomethyl)indoline-1-carboxylate is unique due to the presence of both the indoline ring and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
LRKHCOAIIGOXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CBr |
Origin of Product |
United States |
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